Cas no 1796658-66-6 (3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile)

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile is a specialized organic compound featuring a cyclopropanecarbonyl-substituted piperazine core linked to a cyano-functionalized propanone moiety. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate for the development of bioactive molecules. The cyclopropane ring enhances steric and electronic properties, while the piperazine scaffold offers flexibility for further derivatization. The nitrile group provides a reactive handle for additional functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and targeted synthesis. The compound is typically handled under controlled conditions due to its reactivity.
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile structure
1796658-66-6 structure
商品名:3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
CAS番号:1796658-66-6
MF:C11H15N3O2
メガワット:221.255702257156
CID:5718967
PubChem ID:108533075

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

    • AKOS026712949
    • 1796658-66-6
    • 3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile
    • 3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
    • F1907-8632
    • starbld0033617
    • 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
    • インチ: 1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2
    • InChIKey: BHUAWBJURKGZOJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CC1)N1CCN(C(CC#N)=O)CC1

計算された属性

  • せいみつぶんしりょう: 221.116426730g/mol
  • どういたいしつりょう: 221.116426730g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 346
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 64.4Ų

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-8632-1g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8632-0.25g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
0.25g
$595.0 2023-09-07
TRC
C214956-1g
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6
1g
$ 570.00 2022-04-01
TRC
C214956-500mg
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-8632-10g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8632-2.5g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8632-0.5g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
0.5g
$627.0 2023-09-07
TRC
C214956-100mg
3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-8632-5g
3-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile
1796658-66-6 95%+
5g
$2167.0 2023-09-07

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile 関連文献

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrileに関する追加情報

Introduction to 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile (CAS No. 1796658-66-6) and Its Emerging Applications in Chemical Biology

The compound 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile (CAS No. 1796658-66-6) represents a significant advancement in the field of chemical biology, particularly in the design and development of novel pharmacophores. This heterocyclic nitrile derivative, characterized by its cyclopropane moiety and piperazine ring, has garnered considerable attention due to its structural complexity and potential biological activity. The cyclopropane group, known for its unique electronic properties and metabolic stability, contributes to the compound's stability under various physiological conditions, making it an attractive scaffold for drug discovery.

Recent studies have highlighted the versatility of this compound in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders. The piperazine ring, a common pharmacophore in medicinal chemistry, is renowned for its ability to interact with a wide range of biological targets, including neurotransmitter receptors and ion channels. In particular, derivatives of piperazine have been extensively explored for their potential in treating conditions such as depression, anxiety, and epilepsy. The incorporation of a cyano group in the molecular structure further enhances its pharmacological profile by introducing polarity and hydrogen bonding capabilities.

The cyclopropanecarbonyl substituent in 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile plays a crucial role in defining its reactivity and binding interactions. This moiety is known to stabilize the molecule through its rigid three-membered ring structure, which can influence conformational preferences and binding affinity to biological targets. The cyano group at the 3-position adds another layer of functional diversity, enabling further derivatization and customization for specific therapeutic applications.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. Preclinical studies have demonstrated that derivatives of this class exhibit promising activity in models of CNS disorders. For instance, modifications to the cyclopropane ring have shown enhanced binding affinity to serotonin receptors, which are implicated in mood regulation and neuroprotection. Additionally, structural analogs have been investigated for their potential anticonvulsant properties, suggesting that this scaffold may be valuable in developing novel therapies for epilepsy.

The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Key synthetic steps include nucleophilic substitution reactions to introduce the piperazine moiety followed by cyclization to form the cyclopropane ring. The introduction of the cyano group is typically achieved through cyanation reactions, which can be performed under mild conditions to preserve the integrity of sensitive functional groups.

In recent years, computational chemistry has played an increasingly important role in optimizing the pharmacological properties of this compound. Molecular modeling studies have been employed to predict binding interactions with target proteins, allowing researchers to fine-tune the structure for improved efficacy and reduced side effects. These computational approaches complement traditional experimental methods by providing rapid screening of potential analogs and insights into molecular mechanisms.

The biological activity of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile has also been explored in vitro using cell-based assays. These assays have revealed that certain derivatives exhibit potent inhibitory effects on enzymes involved in neurotransmitter metabolism. For example, some analogs have shown significant inhibition of monoamine oxidase (MAO), an enzyme critical for regulating neurotransmitter levels in the brain. Such findings underscore the compound's potential as a therapeutic agent for disorders associated with neurotransmitter imbalances.

Furthermore, the compound's structural features make it amenable to prodrug formulations, which can enhance bioavailability and target specificity. Prodrug strategies involve modifying the parent molecule to improve solubility or stability while releasing active drug components under physiological conditions. This approach has been successfully applied to other piperazine-based drugs and may offer similar benefits for derivatives of 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile.

The future prospects for this compound are promising, with ongoing research focusing on expanding its therapeutic applications beyond CNS disorders. Preliminary data suggest that it may also exhibit anti-inflammatory properties by modulating immune cell signaling pathways. Additionally, its structural framework could be adapted for use in developing treatments for metabolic diseases or cancer by incorporating additional functional groups that target specific disease-related pathways.

In conclusion,3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile (CAS No. 1796658-66-6) represents a versatile and innovative compound with significant potential in chemical biology and drug discovery. Its unique structural features—combining a cyclopropane ring with a piperazine moiety—make it an attractive scaffold for developing novel therapeutics targeting neurological and potentially other diseases. As research continues to uncover new applications and optimize synthetic methodologies,this compound is poised to play a pivotal role in advancing medical science.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.